7-(2-fluorophenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the class of triazolopyrimidines , which exhibit diverse biological activities.
- Its chemical structure consists of a triazolopyrimidine core with a carboxamide group and various substituents (fluorophenyl, methyl, and methylbenzylsulfanyl).
- The compound’s systematic name is quite a mouthful, so let’s refer to it as Compound X for simplicity.
Preparation Methods
Synthetic Routes: The synthesis of Compound X involves several steps. One common approach is the between appropriate precursors.
Reaction Conditions: Specific conditions may vary, but typically, the reaction is carried out in a suitable solvent (e.g., DMF or DMSO) with a base (e.g., potassium carbonate) at elevated temperatures.
Industrial Production: While I don’t have specific industrial methods, large-scale production likely involves optimization of reaction conditions, purification, and scalability.
Chemical Reactions Analysis
Reactivity: Compound X can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: These reactions yield derivatives of Compound X with modified functional groups.
Scientific Research Applications
Chemistry: Compound X serves as a versatile building block for designing novel molecules due to its unique structure.
Biology: Researchers explore its potential as a , targeting specific receptors or enzymes.
Medicine: Investigations focus on its pharmacological properties, such as , , or effects.
Industry: It may find applications in materials science or as intermediates for other compounds.
Mechanism of Action
- Compound X likely interacts with specific biological targets (e.g., receptors, enzymes, or proteins).
- Its effects may involve modulation of cellular pathways, signal transduction, or gene expression.
Comparison with Similar Compounds
Similar Compounds: Other triazolopyrimidines, such as (an anxiolytic) or (used in neurodegenerative disorders), share structural features.
Uniqueness: Compound X’s combination of substituents and its specific arrangement make it distinct within this class.
Properties
Molecular Formula |
C27H24FN5OS |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
7-(2-fluorophenyl)-5-methyl-2-[(3-methylphenyl)methylsulfanyl]-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C27H24FN5OS/c1-17-9-8-10-19(15-17)16-35-27-31-26-29-18(2)23(25(34)30-20-11-4-3-5-12-20)24(33(26)32-27)21-13-6-7-14-22(21)28/h3-15,24H,16H2,1-2H3,(H,30,34)(H,29,31,32) |
InChI Key |
XOZZOWTTXBXWFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN3C(C(=C(NC3=N2)C)C(=O)NC4=CC=CC=C4)C5=CC=CC=C5F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.